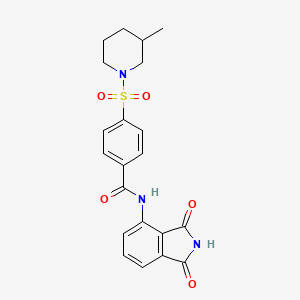

![molecular formula C7H14ClNO2 B2698389 (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2375249-63-9](/img/structure/B2698389.png)

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride” is a complex organic molecule. The “7R,8S” notation indicates the configuration of the chiral (asymmetric) centers in the molecule . The term “Azaspiro” refers to a class of compounds known as spiro compounds, which are bicyclic and have one atom common to both rings . The “diol” indicates the presence of two hydroxyl (-OH) groups, and “hydrochloride” suggests it’s a salt form with a chloride ion.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a spiro ring system (two rings sharing one atom), an azide group (a nitrogen atom incorporated in the ring), and two hydroxyl groups. The “7R,8S” notation indicates the configuration of the chiral centers in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

Multicomponent condensation techniques have facilitated the synthesis of omega-unsaturated dicyclopropylmethylamines, which are subsequently converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These processes, involving selective ring-closing metathesis, epoxide opening, or reductive amination, yield functionalized pyrrolidines, piperidines, and azepines. These compounds serve as significant scaffolds for chemistry-driven drug discovery, highlighting the versatility of azaspirocycles in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones

N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] undergoes reaction with primary aliphatic amines through epoxide ring opening, forming amino alcohols. These are then converted into N-chloroacetyl derivatives, which cyclize under specific conditions to yield N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. These derivatives, upon treatment with hydrogen chloride, produce 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, illustrating the compound's potential for generating structurally complex molecules (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Electrophilic Amination and Synthesis of Dipeptide Synthons

The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane explores novel reaction pathways for the formation of diverse and multifunctional molecular architectures. This methodology allows for the construction of compounds with potential biological activity, including dipeptide synthons, which are pivotal in peptide synthesis. Such innovative synthetic strategies underscore the role of azaspirocycles in developing novel bioactive molecules (Andreae, Schmitz, Wulf, & Schulz, 1992).

Design and Synthesis of α7 Neuronal Nicotinic Receptor Agonists

The design and synthesis of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] demonstrate the utility of azaspirocycles in developing targeted therapies for neurological conditions. These compounds exhibit high affinity for the α7 nicotinic acetylcholine receptor, showing promise in therapeutic applications addressing disorders related to this receptor (Cook et al., 2017).

properties

IUPAC Name |

(7R,8S)-5-azaspiro[3.4]octane-7,8-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-5-4-8-7(6(5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZHELRQBPPAOT-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C(CN2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C1)[C@@H]([C@@H](CN2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride | |

CAS RN |

2375249-63-9 |

Source

|

| Record name | rac-(7R,8S)-5-azaspiro[3.4]octane-7,8-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

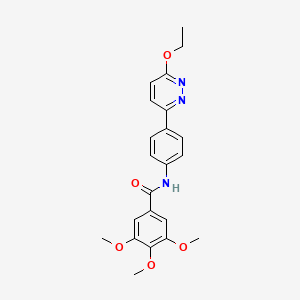

![8-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2698308.png)

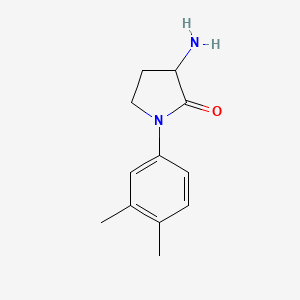

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

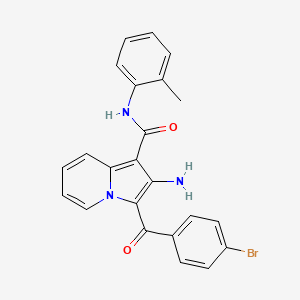

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)